molecular formula C10H13F2N B2453252 (2S)-1-(2,4-Difluorophenyl)-N-methylpropan-2-amine CAS No. 2247088-12-4

(2S)-1-(2,4-Difluorophenyl)-N-methylpropan-2-amine

Cat. No.: B2453252
CAS No.: 2247088-12-4
M. Wt: 185.218
InChI Key: CHIXUELEUNIOLJ-ZETCQYMHSA-N
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Description

(2S)-1-(2,4-Difluorophenyl)-N-methylpropan-2-amine is a useful research compound. Its molecular formula is C10H13F2N and its molecular weight is 185.218. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

(2S)-1-(2,4-Difluorophenyl)-N-methylpropan-2-amine and its derivatives exhibit a range of biological and pharmacological properties. The chemical is involved in the synthesis of various biologically active compounds. For instance, new thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit have been synthesized, demonstrating antifungal and plant-growth-regulatory activities (Liu, Dai, & Fang, 2011).

Chemical and Material Science Applications

This compound and related compounds have shown potential in chemical and material sciences. Novel 2,4-difluorophenyl-functionalized arylamines have been developed for use in organic light-emitting devices (OLEDs), displaying significant improvement in device performance due to the introduction of electron-withdrawing fluorinated substituents (Li et al., 2012).

Catalytic and Synthetic Chemistry

In the realm of synthetic chemistry, compounds related to this compound have been employed in various catalytic processes. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid, a compound structurally related to this compound, has demonstrated high efficiency in catalyzing dehydrative amidation between carboxylic acids and amines, proving vital for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Properties

IUPAC Name

(2S)-1-(2,4-difluorophenyl)-N-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(13-2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7,13H,5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIXUELEUNIOLJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C=C(C=C1)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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